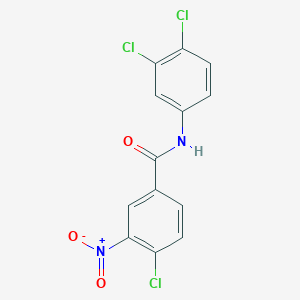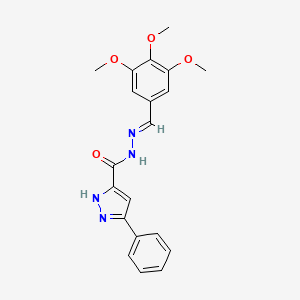![molecular formula C13H16N2O3S B5562840 methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)
methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. The compound is commonly referred to as MMTS, and it is a thiol-reactive reagent that is used to modify proteins in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Photoinitiators for Ultraviolet-Curable Coatings Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate and similar compounds have been studied for their potential in the formulation of photoinitiators. These photoinitiators are used in ultraviolet-curable pigmented coatings, a key area in materials science. The studies focus on the copolymerization processes and the efficiency of these compounds in initiating polymerization under UV light, which is crucial for applications in coatings and printing technologies (Angiolini et al., 1997).
Synthesis of Novel Organic Compounds Research has explored the chemical properties and reactions of compounds related to methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate in the synthesis of novel organic molecules. These include the aminomethylation of imidazoheterocycles with morpholine and the synthesis of various derivatives with potential pharmacological applications. Such studies contribute to the field of organic chemistry, particularly in the development of new synthetic methods and the exploration of chemical reactivity (Mondal et al., 2017).
Antimicrobial Activity Research Some derivatives of methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate have been synthesized and evaluated for their antimicrobial properties. This research is significant in the pharmaceutical industry, particularly for the development of new antimicrobial agents. The synthesis and testing of these compounds provide insights into their potential use in combating microbial infections (Bektaş et al., 2010).
Cancer Research In cancer research, certain derivatives related to methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate have been identified as tubulin polymerization inhibitors, showing promise in antiproliferative activity against human cancer cells. This discovery is crucial in the development of new anticancer therapies, particularly in targeting cell division processes in cancerous cells (Minegishi et al., 2015).
Synthesis of Biodegradable Polymers The compound has also been studied in the synthesis of biodegradable polyesteramides with pendant functional groups. These polymers are relevant in biomedical and environmental applications due to their biodegradability and potential for functionalization. This research contributes to the field of polymer science, particularly in the development of new materials with environmental benefits (Veld et al., 1992).
Development of Water-Soluble Prodrugs Research has also focused on developing water-soluble prodrugs using derivatives of methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate. These studies are significant in pharmaceutical sciences, particularly in enhancing the solubility and bioavailability of drugs (Rolando et al., 2013).
Eigenschaften
IUPAC Name |
methyl 3-(morpholine-4-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-12(16)10-3-2-4-11(9-10)14-13(19)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWRBUURLINHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(1R)-1-(4-chlorobenzyl)-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5562763.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5562790.png)

![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)
![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)